molecular formula C19H16N2O4 B171405 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid CAS No. 127273-06-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid

Cat. No.: B171405
CAS No.: 127273-06-7
M. Wt: 336.3 g/mol
InChI Key: FJSOTHAUCCEZLI-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-beta-cyano-L-alanine, also known as 3-Cyano-N-Fmoc-L-alanine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid, is primarily used in the field of proteomics and solid phase peptide synthesis . Its primary targets are the amino acids in peptides that are being synthesized .

Mode of Action

The compound acts as a protecting group for the amino acid alanine during peptide synthesis . The Fmoc group protects the amino group of the alanine, preventing it from reacting prematurely during the synthesis process . This protection is temporary and is removed with a base such as pyridine .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group is removed, allowing the amino group of the alanine to react and form a peptide bond with the carboxyl group of another amino acid . This process is repeated to build a peptide chain .

Result of Action

The primary result of the action of Fmoc-beta-cyano-L-alanine is the successful synthesis of peptides . By protecting the amino group of alanine, it allows for the controlled formation of peptide bonds, leading to the creation of specific peptide sequences .

Action Environment

The action of Fmoc-beta-cyano-L-alanine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, the removal of the Fmoc group requires a basic environment .

Biochemical Analysis

Biochemical Properties

The role of Fmoc-beta-cyano-L-alanine in biochemical reactions is primarily as a building block in the preparation of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the Fmoc group, which is typically removed with a base such as pyridine .

Molecular Mechanism

The molecular mechanism of Fmoc-beta-cyano-L-alanine primarily involves its role in peptide synthesis. The Fmoc group is typically removed with a base such as pyridine, which is an orthogonal de-protection strategy to the acid labile Boc group . This allows for the incorporation of the alanine derivative into the growing peptide chain.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature, with a long shelf-life . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Properties

IUPAC Name

(2S)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOTHAUCCEZLI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561247
Record name (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127273-06-7
Record name (2S)-3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.